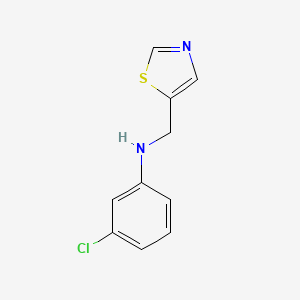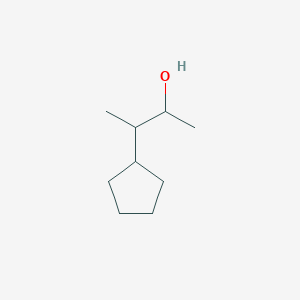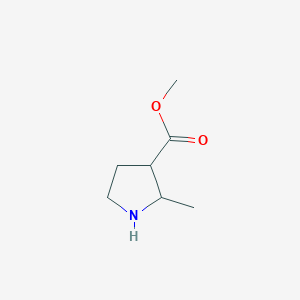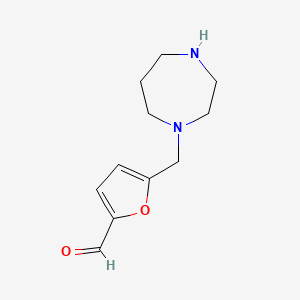
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It is characterized by the presence of a furan ring substituted with a diazepane moiety and an aldehyde group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 1,4-diazepane under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where furan-2-carbaldehyde is treated with a formylating agent such as DMF and POCl₃ to introduce the aldehyde group . The resulting intermediate is then reacted with 1,4-diazepane to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-(1,4-Diazepan-1-ylmethyl)furan-2-carboxylic acid.
Reduction: 5-(1,4-Diazepan-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学研究应用
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological systems.
Industrial Applications: The compound is used in the production of polymers and other materials.
作用机制
The mechanism of action of 5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and diazepane moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects .
相似化合物的比较
Similar Compounds
Furan-2-carbaldehyde: Lacks the diazepane moiety, making it less complex.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group instead of the diazepane moiety.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups instead of one.
Uniqueness
5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a diazepane moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
5-(1,4-diazepan-1-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c14-9-11-3-2-10(15-11)8-13-6-1-4-12-5-7-13/h2-3,9,12H,1,4-8H2 |
InChI 键 |
CIBNQSXKGDTOCM-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)CC2=CC=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


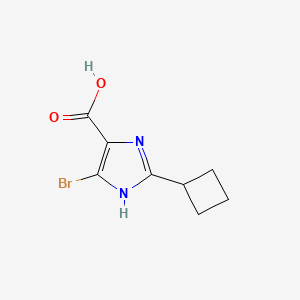
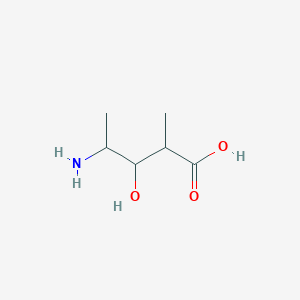
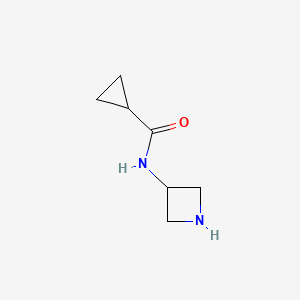
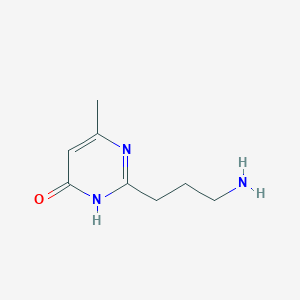
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
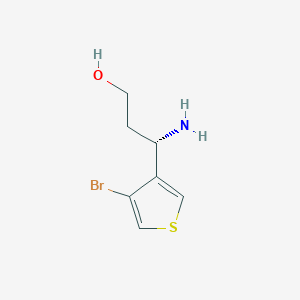
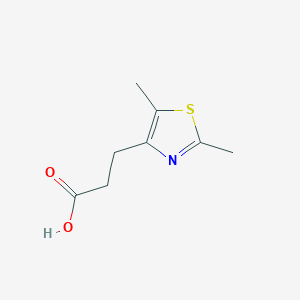
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
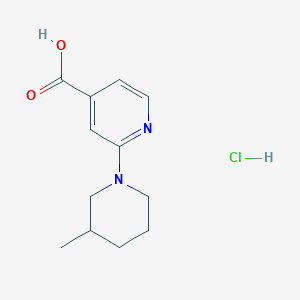

![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
